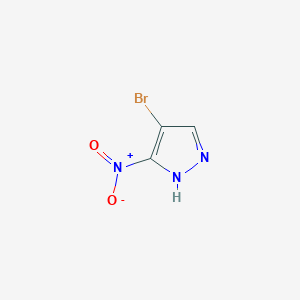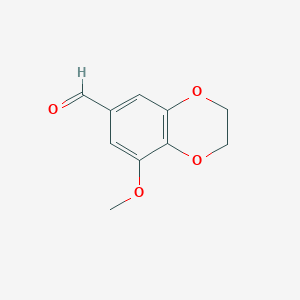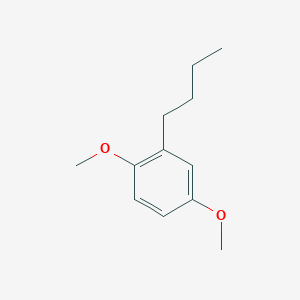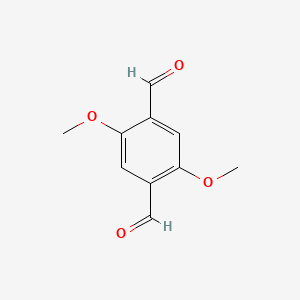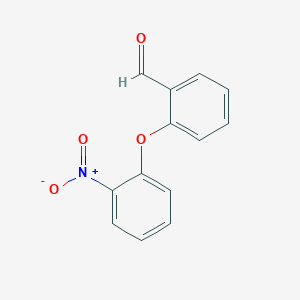
4-(4-溴苯基)吡啶
概述
描述
“4-(4-Bromophenyl)pyridine” is a chemical compound that has been reported to show potential antioxidant activity . It is a white solid .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been achieved via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
Chemical Reactions Analysis
The preparation of 3‐amino‐6‐(4‐bromophenyl)‐4‐(3,4‐dimethoxyphenyl)thieno[2,3‐b]pyridine‐2‐carboxamide involves refluxing the compound in sodium ethoxide solution .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Bromophenyl)pyridine” include a molecular weight of 234.09 g/mol, a computed XLogP3 of 3.3, and a topological polar surface area of 12.9 Ų . It also has a density of 1.4±0.1 g/cm³, a boiling point of 318.8±17.0 °C at 760 mmHg, and a flash point of 146.6±20.9 °C .
科学研究应用
Surface Chemistry Studies
4-(4-Bromophenyl)pyridine has been used in studies of surface chemistry, particularly in relation to metal surfaces . The compound’s interactions with these surfaces can be sensitive and complex, leading to the formation of various molecular architectures . These include Kagome networks, coordinated/covalent dimers, and branched coordination chains .
Synthesis of Derivatives
This compound can serve as a precursor in the synthesis of various derivatives . For instance, it has been used in the synthesis of 4-[(4-bromophenyl)ethynyl]pyridine . These derivatives can have their own unique properties and applications, further expanding the utility of the original compound.
Scanning Tunneling Microscopy (STM)
4-(4-Bromophenyl)pyridine has been studied using scanning tunneling microscopy (STM) . STM is a powerful technique for imaging surfaces at the atomic level, and the use of 4-(4-Bromophenyl)pyridine in this context suggests it may have interesting surface properties worth investigating.
Computational Chemistry
The compound has been used in computational chemistry studies . For example, researchers have calculated the binding energy of a single 4-(4-Bromophenyl)pyridine molecule on different metal substrates . This kind of research can provide valuable insights into the compound’s interactions with other materials.
Material Science
Given its interesting interactions with metal surfaces, 4-(4-Bromophenyl)pyridine could potentially be used in material science research . Its ability to form complex molecular architectures on these surfaces could be leveraged to create novel materials with unique properties.
Nanotechnology
The compound’s interesting surface properties and its ability to form complex molecular architectures suggest potential applications in nanotechnology . For instance, it could be used in the fabrication of nanostructures or nanodevices.
作用机制
Target of Action
It’s known that pyridine derivatives can interact with various biological targets, including enzymes and receptors
Mode of Action
It’s known that pyridine derivatives can act as ligands, forming complexes with metal ions . They can also participate in various chemical reactions, such as the Ullmann reaction . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
It’s known that pyridine derivatives can affect various biochemical processes, such as neurotransmission
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can greatly impact its bioavailability . More research is needed to determine the ADME properties of this compound.
Result of Action
It’s known that pyridine derivatives can have various biological effects, depending on their specific targets and mode of action
Action Environment
It’s known that environmental factors can greatly impact the action of a compound . For instance, this compound should be stored in an inert atmosphere at room temperature . More research is needed to understand how other environmental factors might influence the action of this compound.
未来方向
There is a need for a single robust method allowing the selective introduction of multiple functional groups . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
属性
IUPAC Name |
4-(4-bromophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJBDJGUNDKZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501312251 | |
| Record name | 4-(4-Bromophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501312251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)pyridine | |
CAS RN |
39795-60-3 | |
| Record name | 4-(4-Bromophenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39795-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501312251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Bromophenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 4-(4-Bromophenyl)pyridine and how is it commonly used in research?
A: 4-(4-Bromophenyl)pyridine is an organic compound consisting of a pyridine ring substituted at the 4-position with a bromophenyl group. While its molecular formula and weight are not explicitly provided in the excerpts, its structure lends itself well to coordination chemistry. [, , ] Specifically, the pyridine nitrogen acts as a Lewis base, readily donating electrons to form coordination complexes with various metal ions. [, , ] This property makes it a valuable building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs), which are investigated for their potential in optoelectronic devices, X-ray scintillation, and as platforms for studying spin-crossover phenomena. [, , ]
Q2: The research mentions "supramolecular assemblies" involving 4-(4-Bromophenyl)pyridine. Can you elaborate on its role in these systems?
A: 4-(4-Bromophenyl)pyridine plays a crucial role in constructing supramolecular assemblies due to its ability to participate in host-guest interactions and form complexes with macrocycles like cucurbit[7]uril (CB[7]) and cucurbit[8]uril (CB[8]). [, , , ] These interactions often lead to significant changes in the compound's photophysical properties. For instance, complexation with CB[8] can induce room-temperature phosphorescence in 4-(4-Bromophenyl)pyridine derivatives that are otherwise non-phosphorescent in aqueous solutions. [, , ] This property is further exploited to develop systems capable of phosphorescence energy transfer, holding promise for applications like near-infrared biological imaging and sensing. [, , , ]
Q3: How does the presence of the bromine atom in 4-(4-Bromophenyl)pyridine influence its properties and applications?
A: The bromine atom primarily impacts the compound's properties in two ways. Firstly, it increases the molecule's lipophilicity, potentially influencing its solubility and interactions within biological systems. [, , ] Secondly, the bromine atom's heavy atom effect enhances the intersystem crossing, which is crucial for promoting phosphorescence emission. [, , , ] This effect is evident in the enhanced radioluminescence performance observed in a cuprous complex scintillator synthesized using a 4-(4-Bromophenyl)pyridine derivative. []
Q4: Can you discuss the stability of 4-(4-Bromophenyl)pyridine and its derivatives under various conditions?
A: While the provided excerpts don't delve deep into the compound's inherent stability, they do highlight its resilience in the context of specific applications. For instance, 4-(4-Bromophenyl)pyridine-based coordination polymers demonstrate thermal stability, retaining their structural integrity at elevated temperatures. [] Moreover, its incorporation into supramolecular assemblies doesn't appear to compromise its stability in aqueous environments. [, , ]
Q5: What analytical techniques are commonly employed to study 4-(4-Bromophenyl)pyridine and its derivatives?
A: Researchers utilize a combination of techniques to characterize 4-(4-Bromophenyl)pyridine and its derivatives. Single-crystal X-ray diffraction helps elucidate the structures of the compound and its complexes. [, , ] Infrared spectroscopy provides insights into the vibrational modes of the molecules, aiding in identifying functional groups and studying intermolecular interactions. [] Powder X-ray diffraction is used to analyze the crystallinity and phase purity of synthesized materials. [] Additionally, techniques like UV-Vis absorption and fluorescence spectroscopy are crucial for investigating the compound's photophysical properties and energy transfer processes. [, , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



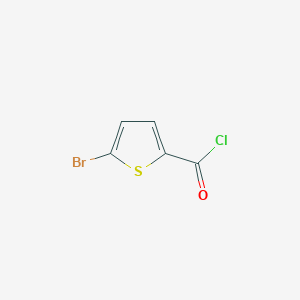
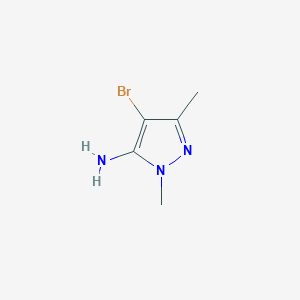
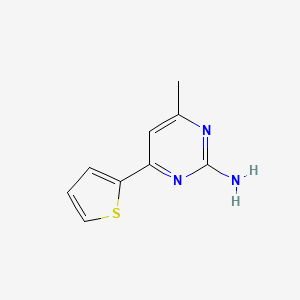
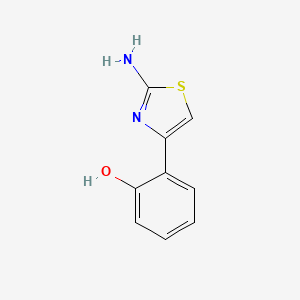
![2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B1268421.png)

